molecular formula C20H16O2 B13903886 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde CAS No. 75472-37-6

4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13903886
CAS No.: 75472-37-6
M. Wt: 288.3 g/mol
InChI Key: CKNNSHKBBBMMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde (CAS: 5570-82-1) is a substituted biphenyl derivative with a benzyloxy group (-OCH₂C₆H₅) at the 4'-position and an aldehyde (-CHO) at the 4-position of the biphenyl scaffold. Its molecular formula is C₂₀H₁₆O₂, and it is widely used in organic synthesis, particularly in the preparation of liquid crystals, coordination polymers, and bioactive nitrones . The benzyloxy group serves as a protective moiety for hydroxyl groups, enabling selective deprotection under hydrogenolysis conditions .

Properties

CAS No.

75472-37-6

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)benzaldehyde

InChI

InChI=1S/C20H16O2/c21-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-15-17-4-2-1-3-5-17/h1-14H,15H2

InChI Key

CKNNSHKBBBMMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde generally involves:

  • Formation of the biphenyl scaffold via cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Introduction of the benzyloxy substituent through etherification of hydroxy groups.
  • Selective formylation to install the aldehyde group at the 4-position of the biphenyl ring.

This modular approach allows for flexibility in introducing substituents and controlling regioselectivity.

Suzuki-Miyaura Coupling to Construct the Biphenyl Core

A common and efficient method to prepare biphenyl derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling between an aryl boronic acid and an aryl halide.

Reagents Conditions Yield (%) Reference
Phenylboronic acid + 4-bromobenzaldehyde Pd(OAc)2 catalyst, triphenylphosphine ligand, 1-propanol solvent, reflux 82–97
  • The reaction is typically monitored by proton nuclear magnetic resonance spectroscopy.
  • Purification is done by flash chromatography using hexanes/ethyl acetate mixtures to achieve an optimal Rf value for the target compound.
  • This method yields high purity 4-biphenylcarboxaldehyde derivatives, which are key intermediates for further functionalization.

Benzyloxy Group Introduction via Etherification

The benzyloxy substituent at the 4'-position is introduced by etherification of the corresponding hydroxy biphenyl intermediate.

  • The hydroxy group on the biphenyl is reacted with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide.
  • This nucleophilic substitution reaction proceeds under mild conditions to provide the benzyloxy ether with high selectivity and yield.

This step is crucial to install the benzyloxy moiety without affecting the aldehyde group.

Selective Formylation of the Biphenyl Derivative

The aldehyde functionality is introduced or preserved at the 4-position of the biphenyl ring by selective formylation or by starting from 4-bromobenzaldehyde in the coupling step.

  • When the aldehyde is introduced post-coupling, methods such as the Vilsmeier-Haack reaction or directed ortho-metalation followed by formylation can be employed.
  • However, the preferred approach is to use 4-bromobenzaldehyde as the coupling partner, which retains the aldehyde group during Suzuki coupling, thus avoiding additional formylation steps.

Example Synthetic Procedure Summary

Step Reagents/Conditions Notes
1. Suzuki Coupling Phenylboronic acid, 4-bromobenzaldehyde, Pd(OAc)2, triphenylphosphine, 1-propanol, reflux Forms biphenyl aldehyde intermediate
2. Etherification Benzyl bromide, K2CO3, DMF, room temperature Converts hydroxy to benzyloxy group
3. Purification Flash chromatography (silica gel, hexanes/ethyl acetate) Isolates pure 4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde

Analytical Data and Yields

Based on literature procedures, the yields for the key Suzuki coupling step range from 82% to 97%, indicating a highly efficient process. Etherification reactions typically proceed with yields above 80%, depending on reaction time and conditions.

Reaction Step Typical Yield (%) Purification Method Analytical Techniques Used
Suzuki Coupling 82–97 Flash chromatography 1H NMR, TLC, HPLC
Etherification >80 Flash chromatography 1H NMR, TLC
Final Product Purity >95 Chromatographic purification NMR, Mass spectrometry, HPLC, LC-MS

Notes on Reaction Conditions and Optimization

  • The Suzuki coupling requires an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
  • The choice of base and solvent can influence the coupling efficiency; 1-propanol and potassium carbonate are commonly used.
  • Etherification should be performed under anhydrous conditions to avoid hydrolysis of benzyl halide.
  • Monitoring by thin-layer chromatography and nuclear magnetic resonance spectroscopy is essential for reaction progress and purity assessment.
  • Flash chromatography parameters (solvent ratios) need optimization to achieve sharp separation of product from impurities.

Scientific Research Applications

3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde is an organic compound featuring a biphenyl structure with a benzyloxy group at the 3’ position and an aldehyde group at the 4 position. It has a molecular formula of C20H16O2 and a molecular weight of 288.3 g/mol. The IUPAC name for this compound is 4-(3-phenylmethoxyphenyl)benzaldehyde.

Scientific Research Applications

3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

  • Organic Synthesis It serves as an intermediate in synthesizing complex molecules because its functional groups can be chemically modified, making it useful for creating new materials and compounds.
  • Reaction Types The synthesis of 3’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde typically involves the formation of a biphenyl core via a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative. The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated biphenyl compound in the presence of a base. The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent like DMF and POCl3.

Biology

  • Synthesis of Bioactive Molecules This compound can be employed in creating biologically active molecules due to its biphenyl structure, a common element in pharmaceuticals. The aldehyde group is utilized to generate Schiff bases or other derivatives with potential biological activity.

Medicine

  • Medicinal Chemistry Derivatives of 3’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde may possess pharmacological properties, making them potential candidates for new drugs or therapeutic agents.
  • Potential in Cancer Therapy Pyrazole derivatives based on this compound have been synthesized and evaluated for cytotoxicity against multiple cancer cell lines, showing promising results regarding selectivity and potency. Studies suggest that similar compounds can induce apoptosis in cancer cells through tubulin inhibition.

Industry

  • Materials Science It can be a building block for synthesizing polymers, liquid crystals, and other advanced materials, contributing to their stability and functionality.

Case Studies

  • Study 1 Synthesis of pyrazole derivatives based on 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde, which were evaluated for their cytotoxicity against multiple cancer cell lines, showing promising results in terms of selectivity and potency.
  • Study 2 Investigation of similar compounds, highlighting their ability to induce apoptosis in cancer cells through tubulin inhibition.

Mechanism of Action

The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Substituent Variations in Biphenyl Carbaldehydes

The reactivity and applications of biphenyl carbaldehydes are heavily influenced by substituents. Key analogues include:

Compound Name Substituent (Position) Key Properties/Applications Reference
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde -F (4') Enhanced electrophilicity for nucleophilic additions; used in COX-1 inhibitor synthesis .
4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde -OCH₃ (4') Electron-donating group stabilizes aldehyde; intermediate in photoresponsive materials .
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde -CF₃ (4') Electron-withdrawing group increases aldehyde reactivity; used in fluorinated polymers .
4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde -OC₁₀H₂₁ (4') Long alkyl chain improves solubility in nonpolar solvents; liquid crystal precursor .

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance the electrophilicity of the aldehyde, favoring condensation reactions (e.g., formation of nitrones or Schiff bases) .
  • Electron-donating groups (e.g., -OCH₃, -OCH₂C₆H₅) reduce aldehyde reactivity but improve thermal stability, making them suitable for materials science applications .

Spectroscopic and Physical Properties

  • IR Spectroscopy : The aldehyde C=O stretch appears at ~1680–1720 cm⁻¹ , with slight shifts depending on substituents. For example, electron-withdrawing groups (e.g., -CF₃) shift the peak to higher frequencies (~1700 cm⁻¹) .
  • ¹H NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm . Benzyloxy protons (Ar-CH₂-O-) show characteristic peaks at δ 4.9–5.1 ppm (singlet) .
  • Solubility : Benzyloxy derivatives exhibit moderate solubility in dichloromethane and THF but poor solubility in water, unlike hydroxylated analogues (e.g., 4'-hydroxybiphenyl-4-carbaldehyde) .

Stability and Reactivity Considerations

  • Stability: Benzyloxy groups are stable under acidic and oxidative conditions but cleaved via hydrogenolysis (H₂/Pd-C), enabling selective deprotection .
  • Reactivity : The aldehyde undergoes condensation with amines (e.g., hydroxylamines) to form nitrones or with hydrazines to form hydrazones. Electron-withdrawing substituents accelerate these reactions .

Biological Activity

4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, along with relevant case studies and research findings.

Synthesis

The synthesis of 4'-(benzyloxy)[1,1'-biphenyl]-4-carbaldehyde typically involves several steps, including the reaction of 4-hydroxyacetophenone with benzyl chloride to form an intermediate compound. This intermediate is then reacted with phenylhydrazine and subjected to cyclization to yield the final product. The synthesis pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have demonstrated that 4'-(benzyloxy)[1,1'-biphenyl]-4-carbaldehyde exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • SiHa (cervical cancer)
  • PC-3 (prostate cancer)

In vitro cytotoxicity tests revealed that this compound has a selective potency against cancer cells while showing limited toxicity to normal cells. For instance, the compound exhibited an IC50 value of 3.60 ± 0.45 µM against SiHa cells and 2.97 ± 0.88 µM against PC-3 cells, indicating its effectiveness in inhibiting cell proliferation in these cancer types .

The mechanism by which 4'-(benzyloxy)[1,1'-biphenyl]-4-carbaldehyde exerts its anticancer effects involves inhibition of tubulin polymerization. Molecular docking studies have shown that the compound binds to the colchicine-binding site on tubulin, which is critical for microtubule dynamics during cell division. This interaction disrupts normal mitotic processes, leading to apoptosis in cancer cells .

Study on Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study was conducted to evaluate various analogs of 4'-(benzyloxy)[1,1'-biphenyl]-4-carbaldehyde. The findings suggested that modifications in the substituents on the biphenyl moiety significantly affected the biological activity. For example, certain derivatives showed enhanced potency against specific cancer cell lines while maintaining low toxicity towards normal cells .

Comparative Analysis

A comparative analysis was performed using a range of compounds with similar structures to assess their anticancer activities. The results indicated that while many analogs exhibited some level of cytotoxicity, 4'-(benzyloxy)[1,1'-biphenyl]-4-carbaldehyde consistently demonstrated superior selectivity and potency across multiple cancer types .

Data Tables

CompoundCell LineIC50 (µM)Selectivity
4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehydeSiHa3.60 ± 0.45High
PC-32.97 ± 0.88High
MCF-7Not reportedModerate
HEK-293T>50Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.